molecular formula C17H17N B13940219 N,N-Dimethyl-1-phenanthren-9-YL-methanamine CAS No. 63561-88-6

N,N-Dimethyl-1-phenanthren-9-YL-methanamine

Cat. No.: B13940219
CAS No.: 63561-88-6
M. Wt: 235.32 g/mol
InChI Key: MDNQXKYPKSMPBU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-phenanthren-9-yl-methanamine (CAS 63561-88-6) is an organic compound with the molecular formula C17H17N and a molecular weight of 235.33 g/mol . This chemical features a phenanthrene ring system coupled with a dimethylaminomethyl functional group. While specific biological or mechanistic research data for this exact molecule is not widely published in the available literature, its core structure is of significant interest in medicinal chemistry. The phenanthrene scaffold is a common motif in various fields of research . Researchers utilize structurally related compounds, such as ifenprodil, to study complex receptor systems like the N-methyl-D-aspartate (NMDA) receptors in the central nervous system . These receptors play critical roles in synaptic plasticity and are implicated in a range of neurological conditions . As such, this compound may serve as a valuable chemical intermediate or building block for the synthesis of more complex molecules, or as a starting point for structure-activity relationship (SAR) studies in drug discovery programs. It is supplied for laboratory research purposes only. This product is labeled with the required "For Research Use Only" designation and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

CAS No.

63561-88-6

Molecular Formula

C17H17N

Molecular Weight

235.32 g/mol

IUPAC Name

N,N-dimethyl-1-phenanthren-9-ylmethanamine

InChI

InChI=1S/C17H17N/c1-18(2)12-14-11-13-7-3-4-8-15(13)17-10-6-5-9-16(14)17/h3-11H,12H2,1-2H3

InChI Key

MDNQXKYPKSMPBU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-phenanthren-9-YL-methanamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(4,5-Dichloro-9,10-dihydro-9,10-ethanoanthracen-11-yl)-N-methylmethanamine (Compound 5)

  • Structure: Anthracene core with ethano-bridge, dichloro substituents, and methylmethanamine group.
  • Key Differences: The ethano-bridge in anthracene derivatives (vs. unmodified phenanthrene) reduces aromaticity, altering electronic properties.
  • Synthesis : Prepared via flexible routes involving dichloro precursors, suggesting halogenation strategies could be adapted for phenanthrene analogs .

N,N'-Bismesitylphenanthrene-9,10-diimine

  • Structure : Phenanthrene with diimine groups and mesityl substituents.
  • Key Differences : The diimine functionality introduces conjugation pathways absent in the dimethylamine derivative, affecting optical properties and redox behavior. Mesityl groups provide steric bulk, reducing aggregation—a consideration for materials applications .

9-Acetylphenanthrene

  • Structure : Phenanthrene substituted with an acetyl group at the 9-position.
  • Key Differences: The acetyl group (electron-withdrawing) vs. dimethylaminomethyl (electron-donating) significantly impacts electronic properties. Acetyl derivatives exhibit strong UV absorption, whereas dimethylamine may enhance solubility in polar solvents .

Amine-Functionalized Aromatic Compounds

N-Methyl-1-(naphthalen-1-yl)methanamine

  • Structure : Naphthalene core with methylmethanamine substituent.
  • Key Differences: Naphthalene’s smaller aromatic system (vs. phenanthrene) reduces π-π stacking interactions.

N,N-Dimethyl-1-(4-nitrophenyl)methanamine

  • Structure: Nitrophenyl group with dimethylaminomethyl substituent.
  • Key Differences : The nitro group (strong electron-withdrawing) contrasts with phenanthrene’s electron-rich structure, affecting charge distribution and reactivity. Nitro derivatives often exhibit higher dipole moments and sensitivity to reduction .

Physicochemical and Spectral Properties

Compound Molecular Weight Key Substituents Solubility (Polar Solvents) Notable Spectral Data (NMR)
N,N-Dimethyl-1-phenanthren-9-yl-methanamine ~265 g/mol Dimethylaminomethyl Moderate (DMSO, MeOH) δH: ~2.23 ppm (NMe2), aromatic signals ~7.2–7.3 ppm*
1-(4,5-Dichloro-ethanoanthracen-11-yl)-N-methylmethanamine ~358 g/mol Cl, methylmethanamine Low (non-polar solvents) δH: 3.57 ppm (CH2NMe2), δC: 54.2 (CH2NMe2)
N-Methyl-1-(naphthalen-1-yl)methanamine 171.24 g/mol Naphthalene, methylamine High (MeOH) δH: 3.21 ppm (CH2NH), aromatic δH: 7.3–8.2 ppm
9-Acetylphenanthrene 220.27 g/mol Acetyl Low (hexane) δC: 144.7 (C=O), δH: 2.6 ppm (CH3CO)

*Predicted based on analogous triazole-phenethylamine derivatives .

Biological Activity

N,N-Dimethyl-1-phenanthren-9-YL-methanamine (DMPMA) is a compound of interest due to its potential biological activities. This article reviews the known biological effects, mechanisms of action, and relevant case studies related to DMPMA, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

DMPMA is characterized by its phenanthrene core, which is known for various biological activities. The presence of the dimethylamino group enhances its solubility and interaction with biological systems.

1. Anticancer Properties

DMPMA exhibits significant anticancer activity, particularly against various cancer cell lines. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through several mechanisms:

  • Induction of Apoptosis : DMPMA promotes apoptosis in human breast cancer cells (MDA-MB-231) by increasing reactive oxygen species (ROS) production and activating caspases, which are crucial for the apoptotic pathway .
  • Inhibition of Proliferation : Studies have shown that compounds related to DMPMA can inhibit cell proliferation in melanoma and other cancer types, with potency comparable to established chemotherapeutics .

2. Anti-inflammatory Effects

DMPMA may also possess anti-inflammatory properties. Similar phenanthrene derivatives have been reported to reduce inflammatory markers and cytokines in various models, suggesting that DMPMA could modulate immune responses effectively .

3. Interaction with Cellular Pathways

The compound's mechanism of action may involve the modulation of key cellular pathways:

  • AMPK Activation : Phenanthrene derivatives have been identified as direct activators of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and metabolic regulation .
  • VDR Activation : Some analogs have demonstrated partial activation of the vitamin D receptor (VDR), influencing gene expression related to cell differentiation and anti-inflammatory responses .

Study 1: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of DMPMA on MDA-MB-231 cells, revealing an IC50 value indicating potent activity. The compound was shown to induce apoptosis through ROS generation and caspase activation, highlighting its potential as an anticancer agent.

Cell LineIC50 (μg/mL)Mechanism of Action
MDA-MB-23124.5Induction of apoptosis via ROS and caspases

Study 2: Anti-inflammatory Activity

In another investigation, DMPMA analogs were tested for their ability to modulate inflammatory responses in vitro. Results indicated a reduction in pro-inflammatory cytokines when treated with these compounds.

TreatmentCytokine Reduction (%)Observations
DMPMA Analog40%Significant decrease in IL-6 levels
Control0%No change observed

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